Product packaging for (R)-5-METHYLHYDANTOIN(Cat. No.:CAS No. 55147-68-7)

(R)-5-METHYLHYDANTOIN

Cat. No.: B013703
CAS No.: 55147-68-7
M. Wt: 114.10 g/mol
InChI Key: VMAQYKGITHDWKL-UWTATZPHSA-N
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Description

(R)-5-Methylhydantoin (CAS 55147-68-7) is a chiral derivative of hydantoin (imidazolidine-2,4-dione) with the molecular formula C 4 H 6 N 2 O 2 and a molecular weight of 114.10 g/mol. This compound serves as a versatile scaffold and key synthetic intermediate in various research fields, particularly in the design and development of novel bioactive molecules. Research Applications and Value: Medicinal Chemistry & Drug Discovery: The hydantoin core is a privileged structure in medicinal chemistry. This compound can be utilized as a building block for the synthesis of more complex derivatives targeting various biological receptors. Research indicates that hydantoin-based compounds show significant affinity for central nervous system targets, such as the serotonin 5-HT 6 receptor, which is being investigated for potential applications in cognitive disorders, depression, and obesity . Antiviral Research: Structurally related hydantoin compounds have demonstrated specific antiviral activity against picornaviruses, including poliovirus and coxsackievirus. These compounds are valuable research tools for studying viral morphogenesis and assembly processes . Physicochemical Studies: this compound is a subject of in-depth physicochemical analysis. Studies involving matrix isolation infrared spectroscopy, density functional theory (DFT) calculations, and differential scanning calorimetry (DSC) have characterized its molecular structure, vibrational spectra, and thermal behavior, including the identification of multiple solid-state polymorphs . These properties are critical for understanding the compound's stability and crystallization. Handling and Storage: For optimal stability, store in a cool, dry place. Protect from moisture and light. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B013703 (R)-5-METHYLHYDANTOIN CAS No. 55147-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQYKGITHDWKL-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364603
Record name Methylhydantoin-5-(D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55147-68-7
Record name Methylhydantoin-5-(D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 5 Methylhydantoin and Analogues

Classical and Established Synthetic Routes to Hydantoins

The foundational methods for constructing the hydantoin (B18101) ring have been established for over a century and are still relevant in various synthetic applications. These routes typically yield racemic or achiral products.

Urech Synthesis and its Derivatives

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is a classical method for preparing hydantoins from amino acids. In its original form, the reaction involves treating an amino acid with potassium cyanate (B1221674) in an acidic aqueous medium. For instance, Urech synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate.

The general process can be described in several steps:

Esterification of the starting α-amino acid.

Reaction of the amino acid ester with potassium cyanate to form a ureido derivative.

Acid-catalyzed intramolecular cyclization of the ureido intermediate to yield the final hydantoin product.

A modern variation of this synthesis has been developed to provide direct access to enantiopure 1,5-substituted hydantoins. This updated method utilizes a hypervalent iodine cyanation reagent, which acts as an electrophilic carbon source, allowing the reaction to proceed from inexpensive, enantiopure protected amino acids without causing epimerization.

Bucherer-Bergs Reaction for Hydantoin Ring Formation

The Bucherer-Bergs reaction is a versatile and widely used multi-component reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. The reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate in aqueous ethanol. Alternatively, a pre-formed cyanohydrin can be reacted with ammonium carbonate to yield the same hydantoin product.

The mechanism is understood to proceed through the following key steps:

Initial condensation of the carbonyl compound with ammonia (B1221849) (from ammonium carbonate) to form an imine.

Attack of cyanide on the imine to form an α-aminonitrile intermediate.

The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and undergoes an intramolecular cyclization and rearrangement to form the stable hydantoin ring.

A significant characteristic of the standard Bucherer-Bergs reaction is that it generally produces racemic mixtures of hydantoins when a chiral center is formed at the 5-position.

Biltz Reaction in Hydantoin Preparation

The Biltz reaction provides a direct route to 5,5-disubstituted hydantoins through the condensation of a 1,2-dicarbonyl compound, such as benzil (B1666583), with urea (B33335). This reaction is historically noted for its use in the synthesis of the antiepileptic drug phenytoin (B1677684) from benzil and urea. The reaction is typically conducted in the presence of a base.

Research has shown that reaction conditions, such as the solvent system and the application of microwave irradiation, can significantly impact the reaction's efficiency and yield. For example, using solvents like DMSO or dioxane/water mixtures under microwave-assisted conditions has been shown to improve the yield of phenytoin compared to conventional thermal heating. While traditionally an achiral method, the first enantioselective catalytic Biltz synthesis was recently developed, allowing for the synthesis of chiral thiohydantoins with high stereo-control.

Condensation Reactions with Amino Acid Derivatives and Isocyanates

The condensation of amino acid derivatives with isocyanates represents another important pathway to hydantoins. This method can be seen as a modification of the Urech synthesis, where an isocyanate replaces potassium cyanate. The reaction can proceed with α-amino acids or their corresponding esters, which react with an isocyanate to form a ureido acid intermediate that subsequently cyclizes to the hydantoin ring.

A modern approach involves a chemoselective condensation/cyclization domino process between isocyanates derived from α-amino esters and N-alkyl aspartic acid diesters to produce N,N'-disubstituted hydantoins under mild conditions. Furthermore, isocyanates generated from α-amino esters can be reacted with hydrazines to synthesize 3-aminohydantoin analogues, demonstrating the versatility of this synthetic route.

Asymmetric Synthesis of (R)-5-Methylhydantoin and Chiral Hydantoins

The demand for enantiomerically pure hydantoins, including this compound, for pharmaceutical applications has driven the development of sophisticated asymmetric synthetic methods.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers the most direct and efficient routes to chiral hydantoins from prochiral precursors. Key strategies include asymmetric hydrogenation and chiral acid-catalyzed cyclocondensations.

One prominent method is the asymmetric hydrogenation of 5-alkylidenehydantoins (hydantoin-derived exocyclic alkenes).

An efficient catalytic system using a Rhodium/f-spiroPhos complex has been developed for the hydrogenation of 5-alkylidenehydantoins, affording chiral products with very high enantioselectivities (up to 99.9% ee) under mild conditions.

Another approach employs a Palladium/BINAP catalyst in conjunction with a chiral Brønsted acid as an additive. This system provides moderate to good enantioselectivities (ranging from 21% to 90% ee) for the synthesis of 5-aryl substituted chiral hydantoins.

A second powerful strategy is the chiral acid-catalyzed condensation of glyoxals and ureas. This single-step method uses a chiral phosphoric acid catalyst at room temperature to produce 5-monosubstituted hydantoins. The reaction proceeds in high yields (up to 99%) and with excellent enantiomeric ratios (up to 98:2 e.r.). Mechanistic studies suggest that the enantio-determining step is the face-selective protonation of a planar enol-type intermediate by the chiral acid catalyst.

Table 1: Enantioselective Catalytic Synthesis of Chiral Hydantoins via Condensation of Glyoxals and Ureas Data sourced from Aryal S, et al. (2023).

Aryl Glyoxal SubstrateCatalyst (2.0 mol%)Time (h)Yield (%)Enantiomeric Ratio (e.r.)
Phenylglyoxal(R)-H8-BINOL-derived Phosphoric Acid249995:5
4-Methoxyphenylglyoxal(R)-H8-BINOL-derived Phosphoric Acid409996:4
4-Chlorophenylglyoxal(R)-H8-BINOL-derived Phosphoric Acid729998:2
2-Naphthylglyoxal(R)-H8-BINOL-derived Phosphoric Acid729995:5
4-(Trifluoromethyl)phenylglyoxal(R)-H8-BINOL-derived Phosphoric Acid729997:3
Organocatalytic Strategies

Deracemization and Kinetic Resolution Methods

These methods start with a racemic mixture (an equal mix of both enantiomers) and separate them.

Preferential crystallization is a technique applicable to racemic mixtures that crystallize as conglomerates—mechanical mixtures of crystals of the pure enantiomers. researchgate.netmdpi.com This physical separation method is attractive because it does not require chiral chemical agents. mdpi.com While only 5-10% of all chiral compounds form conglomerates, several hydantoin analogues, such as 5-ethyl-5-methylhydantoin (B102286), fall into this category. researchgate.netresearchgate.net

The process involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer. This induces the crystallization of only that enantiomer, which can then be harvested. mdpi.comrsc.org The process must be carefully controlled within the metastable zone of the phase diagram to prevent the spontaneous nucleation of the counter-enantiomer. mdpi.comrsc.org Advanced techniques like Auto-Seeded Programmed Polythermic Preferential Crystallization (AS3PC) have been developed to improve the efficiency and control of this method. researchgate.net Parameters such as stirring are also crucial; for 5-ethyl-5-methylhydantoin, gentle stirring was found to be necessary to obtain crystals with high enantiomeric excess. researchgate.net

A more common method for resolving racemates is through the formation of diastereomeric salts. mdpi.com This chemical approach involves reacting the racemic mixture, which must contain an acidic or basic functional group, with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.comunchainedlabs.com

This technique has been successfully applied to resolve various 5,5-disubstituted hydantoins. researchgate.net The process involves:

Reacting the racemic hydantoin with a chiral base (e.g., an amino alcohol) to form two diastereomeric salts. unchainedlabs.com

Screening different solvents to find one in which the solubilities of the two diastereomers are significantly different. unchainedlabs.com

Crystallizing the less soluble diastereomer from the solution.

Separating the solid and recovering the pure enantiomer of the hydantoin by breaking the salt, typically with an acid or base treatment.

Table 2: Conceptual Example of Diastereomeric Salt Resolution Screening This table is interactive. Click on the headers to sort the data.

Chiral Resolving Agent Solvent System Outcome Reference Principle
(1R,2R)-trans-1-amino-2-indanol Ethyl Acetate (EtOAc) Moderate separation, 38% yield, 72% ee unchainedlabs.com
Chiral Amino Alcohol Methanol (MeOH) Salt formation, requires solvent exchange for crystallization unchainedlabs.com
Chiral Amino Alcohol Propanenitrile:MTBE (1:1) Poor recovery unchainedlabs.com
Preferential Crystallization for Enantiomeric Separation

Enantiospecific Syntheses from Chiral Precursors

This strategy, also known as the "chiral pool" approach, utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. The synthesis is designed to convert the chiral precursor into the target molecule while preserving the original stereocenter's configuration.

For example, a chiral amino acid like (R)-alanine can be a precursor for this compound. The synthesis would involve cyclization reactions that form the hydantoin ring around the existing chiral carbon without disturbing its stereochemistry. Similarly, complex chiral molecules can be constructed from enantiopure building blocks obtained through established asymmetric reactions. For instance, products from a Noyori asymmetric hydrogenation can serve as chiral precursors for more elaborate structures. orgsyn.org This approach is highly efficient as it leverages the "pre-existing" chirality, avoiding the need for a resolution step or a complex asymmetric catalyst system. The synthesis of chiral triazolium salts from (1R,2S)-(-)-cis-1-amino-2-indanol is another example of building upon a chiral scaffold. orgsyn.org

Enzymatic and Biocatalytic Syntheses of Chiral Hydantoins

The synthesis of optically pure chiral amino acids often employs a "hydantoinase process," a biocatalytic cascade involving hydantoinase, N-carbamoylase, and hydantoin racemase. cumbria.ac.uk This enzymatic approach allows for the conversion of chemically synthesized hydantoin derivatives into natural and unnatural chiral D- and L-amino acids. cumbria.ac.uk A key advantage of this method is the potential for 100% conversion and 100% optical purity when starting from racemic substrates. cumbria.ac.ukresearchgate.net

Recent advancements in this field focus on the discovery and engineering of new and improved enzymes through techniques like directed evolution, as well as the development of specialized whole-cell biocatalysts. cumbria.ac.ukresearchgate.net For instance, the dynamic kinetic resolution (DKR) of 5-substituted hydantoins has been successfully implemented using co-expression of L-carbamoylase, hydantoin racemase, and hydantoinase. researchgate.net Hydrolase enzymes, known for their high regio-, chemo-, and stereoselectivity, are also widely used for the kinetic resolution of racemic mixtures to produce single stereoisomers. rsc.org

Specifically, the enantiospecific enzymatic hydrolysis of racemic 5-arylhydantoins has been demonstrated. researchgate.net For example, immobilized D-hydantoinase from Vigna angularis has been used to produce N-carbamoyl-D-p-fluorophenylglycine and N-carbamoyl-D-p-trifluoromethylphenylglycine with high conversion and enantiomeric excess. researchgate.net Inhibition studies with this enzyme have shown that (R)-5-mono-substituted hydantoins are the preferred substrates. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of various substituted hydantoin derivatives, including those related to this compound, involves a range of chemical strategies to introduce functional groups at different positions of the hydantoin ring.

5-Methylenehydantoin and its Protected Analogues

5-Methylenehydantoin can be synthesized through the reaction of pyruvic acid and urea. oup.comoup.com A particularly effective method involves the dehydration of 5-hydroxy-5-methyl-hydantoin. oup.com This reaction can be carried out in an organic acid, and the use of glacial acetic acid with a small amount of hydrochloric acid has been shown to produce 5-methylenehydantoin. oup.com Furthermore, 3-Methyl-5-methylene-hydantoin can be prepared from 5-hydroxy-5-methyl-hydantoin via its 3-methyl derivative. oup.comoup.com

The reactivity of 5-methylenehydantoins has been explored, showing they can undergo various reactions such as Diels-Alder, epoxidation, and conjugate additions with different nucleophiles. researchgate.net These reactions highlight the synthetic utility of the methylene (B1212753) group for further functionalization.

5-Hydroxyhydantoin (B43812) Derivatives

An efficient method for synthesizing 5-hydroxyhydantoin derivatives involves a tandem reaction of α-ketoacids with carbodiimides under mild conditions and in the presence of visible light. researchgate.netresearchgate.net This process proceeds through the rearrangement of an O-acyl urea intermediate. researchgate.netresearchgate.net Another approach involves the one-pot reaction of isatins, phthalic or succinic anhydride (B1165640), and 1,3-dimethylurea (B165225) or 1,3-diethylurea, which yields 5-hydroxyhydantoins through the ring-opening of the isatin. researchgate.net Dipyruvic triureide can be hydrolyzed to produce 5-hydroxy-5-methyl-hydantoin. oup.com

5-Substituted and 3,5-Disubstituted Hydantoins

A variety of methods exist for the synthesis of 5-substituted and 3,5-disubstituted hydantoins. A one-pot, gallium(III) triflate-catalyzed procedure allows for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones. rsc.org Another straightforward approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which yields ureido derivatives that subsequently cyclize under basic conditions to form the desired hydantoins. organic-chemistry.orgthieme-connect.com

The regioselective chemical modification of 5-methylenehydantoins with various amine nucleophiles can lead to either 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins, depending on the reaction conditions. jst.go.jp For instance, reactions in dichloromethane (B109758) can afford 5-amino-5-methylhydantoin derivatives. jst.go.jp The synthesis of novel 3,5-disubstituted hydantoins has also been achieved through the base-assisted intramolecular amidolysis of C-3 functionalized β-lactams. mdpi.com

Here is an interactive data table summarizing the synthesis of various 5-substituted hydantoins:

Starting Material(s)Reagent(s)ProductYield (%)Reference
5-Methylene-3-phenylimidazolidine-2,4-dione, Pyrrolidine (B122466)Et₂O3-Phenyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione62 jst.go.jp
5-Methylene-3-phenylimidazolidine-2,4-dione, PyrrolidineCH₂Cl₂5-Methyl-3-phenyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione- jst.go.jp
5-Bromo-2-pyridinecarboxaldehyde, Hydantoin-(Z)-5-[(5′-Bromo-2-pyridinyl)methylene]-2,4-imidazolidinedione55 mdpi.com
5-Methylpicolinaldehyde, Hydantoin-(Z)-5-[(5′-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione48 mdpi.com
Benzo[b]thiophene-3-carboxaldehyde, Hydantoin-(Z)-5-[(3-Benzo[b]thiophenyl)methylene]-2,4-imidazolidinedione60 mdpi.com

2-Thiohydantoin (B1682308) Derivatives

2-Thiohydantoin derivatives can be readily synthesized by heating a mixture of an α-amino acid and thiourea. nih.govnih.govresearchgate.net This method is valued for its simplicity, low cost, and scalability. nih.govnih.gov The yields of this reaction can be nearly quantitative depending on the amino acid used. researchgate.net The mechanism involves the α-amino group of the amino acid attacking the thiocarbonyl group of thiourea. nih.gov Other synthetic routes include the reaction of α-amino acids with thiocyanate (B1210189) or isothiocyanate derivatives. jchemrev.com The 5-position of the 2-thiohydantoin ring is nucleophilic, allowing for condensation reactions with various aldehydes to prepare 5-substituted derivatives. jchemrev.com

Dimethylol-5-methylhydantoin and Related Amine Derivatives

The synthesis of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) can be achieved by reacting formaldehyde (B43269) with 5,5-dimethylhydantoin (B190458) in an aqueous solution. google.com The reaction is typically carried out at a pH between 7 and 9 and at a temperature ranging from 22°C to 65°C, using a molar ratio of formaldehyde to dimethylhydantoin of about 1.85 to 2.4. google.com An alternative process involves reacting a hydantoin, a formaldehyde source like paraformaldehyde, and an alkaline catalyst under conditions that yield a highly concentrated product. google.com

Derivatives of dimethylol-5-methylhydantoin containing other heteroatoms have also been synthesized. For instance, amination of dimethylol-5-methylhydantoin with ethylenediamine (B42938) has been reported. jmaterenvironsci.com

Green Chemistry Approaches in Hydantoin Synthesis

In recent decades, the principles of green chemistry have been increasingly applied to the synthesis of hydantoin and its derivatives, aiming to develop more environmentally benign, efficient, and sustainable methodologies. These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, reducing energy consumption, and improving atom economy. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, employing greener solvents such as water, developing one-pot and multicomponent reactions, and utilizing mechanochemical and biocatalytic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the Urech synthesis of hydantoins.

A notable green approach involves a sequential, two-step, one-pot synthesis of 5-monosubstituted hydantoins directly from L-amino acids using microwave irradiation. beilstein-journals.orgnih.gov This method utilizes water as an environmentally friendly solvent, eliminating the need for volatile organic compounds. The process begins with the N-carbamylation of an amino acid with potassium cyanate, followed by acid-induced intramolecular cyclization to form the hydantoin ring. beilstein-journals.orgresearchgate.net The entire sequence is completed in under two hours, showcasing a significant reduction in reaction time. beilstein-journals.org This rapid, scalable, and eco-friendly strategy demonstrates excellent functional group tolerance and avoids the use of highly reactive or moisture-sensitive reagents. beilstein-journals.orgnih.gov

Table 1: Microwave-Assisted Urech Synthesis of 5-Monosubstituted Hydantoins from L-Amino Acids nih.govbeilstein-journals.org This interactive table summarizes the yields for various hydantoins synthesized using a one-pot, microwave-assisted method in water. The process starts from the corresponding L-amino acid.

Starting L-Amino AcidProduct HydantoinOverall Yield (%)
L-Phenylalanine(S)-5-Benzylimidazolidine-2,4-dione89
L-Tyrosine(S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione75
L-Tryptophan(S)-5-((1H-Indol-3-yl)methyl)imidazolidine-2,4-dione63
L-Methionine(S)-5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione81
L-Histidine(S)-5-((1H-Imidazol-5-yl)methyl)imidazolidine-2,4-dione34

Ultrasound-Assisted and Mechanochemical Synthesis

Ultrasound irradiation is another alternative energy source that enhances reaction rates and yields in hydantoin synthesis through acoustic cavitation. derpharmachemica.comresearchgate.net It has been effectively used for the rapid and efficient synthesis of various hydantoin derivatives at room temperature, offering a milder alternative to conventional heating. edu.krdmdpi.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a particularly green approach by minimizing or completely eliminating the use of solvents. beilstein-journals.orgirb.hr This technique has been applied to the synthesis of various heterocyclic compounds, including the formation of amides and dipeptides, demonstrating its potential for creating the core ureido bond of hydantoins in a solvent-free manner. rsc.org For example, the mechanochemical Ritter reaction has been used to form amides from nitriles and alcohols, and other methods have successfully produced carbamates, key precursors for hydantoins, without the need for a solvent. beilstein-journals.org The eco-friendly preparation of 5- and 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate in a planetary ball-mill has been described, leading to good yields with no need for purification steps.

Biocatalytic and Enantioselective Approaches

For the synthesis of chiral compounds like this compound, biocatalysis offers a highly efficient and environmentally friendly route. Enzymes operate under mild conditions of temperature and pH in aqueous media and exhibit high chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups and reducing waste. mdpi.com

The hydantoinase process is a well-established industrial method for the biocatalytic production of enantiopure amino acids from a racemic mixture of hydantoins. This process can also be conceptually reversed or adapted for the enantioselective synthesis of hydantoins. rsc.org For example, C-N lyases, such as ethylenediamine-N,N′-disuccinic acid lyase, have demonstrated the ability to catalyze the asymmetric addition of amines to fumarate, yielding N-substituted L-aspartic acids with excellent enantiopurity (>99% ee). rsc.org Similar enzymatic strategies could be envisioned for the cyclization of N-carbamoyl amino acids to produce enantiopure hydantoins.

Furthermore, cascade biocatalysis, where multiple enzymatic steps are performed in a single pot, exemplifies a highly efficient green strategy. rsc.org A fully biocatalytic system involving a sequence of a hydratase, two alcohol dehydrogenases, and a ω-transaminase has been developed to convert aryl alkenes into chiral amines with excellent enantiomeric excess (>99% ee) in a redox-neutral process. rsc.orgresearchgate.net Such multi-enzyme cascades represent a frontier in green chemistry, providing a sustainable pathway to chiral building blocks essential for hydantoin synthesis.

Stereochemical Aspects and Chiral Control in R 5 Methylhydantoin Chemistry

Enantiomer Recognition and Separation Strategies

The resolution of racemic mixtures is a cornerstone of stereoselective chemistry. For 5-methylhydantoin (B32822), both chromatographic and crystallization-based methods represent viable pathways to isolate the desired (R)-enantiomer.

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving racemic compounds. chiralpedia.comcsfarmacie.cz The fundamental principle involves the differential interaction between the two enantiomers and the chiral environment of the CSP. chiralpedia.com One enantiomer typically forms a more stable transient diastereomeric complex with the CSP, resulting in a longer retention time and enabling separation. chiralpedia.com

While specific application data for (R)-5-methylhydantoin is not extensively detailed in readily available literature, the general applicability of chiral HPLC is well-established for a vast range of compounds, including those with similar structures. mdpi.comcsfarmacie.cz The selection of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. Other CSP types include Pirkle-type, protein-based, and macrocyclic antibiotic phases. csfarmacie.cz Gas Chromatography (GC) can also be used for volatile derivatives, while Supercritical Fluid Chromatography (SFC) offers a faster, more environmentally friendly alternative to HPLC. chiralpedia.com

Table 1: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation This table is illustrative of CSP types used in chiral chromatography and is not specific to this compound.

CSP Type Chiral Selector Principle Typical Applications
Polysaccharide-based Derivatives of cellulose and amylose coated on a silica (B1680970) support, creating chiral grooves and cavities. Broad range of racemic compounds, including amides, esters, and heterocycles.
Pirkle-type (Brush-type) Small chiral molecules (e.g., dinitrobenzoyl phenylglycine) covalently bonded to a support. Compounds capable of π-π stacking, hydrogen bonding, and dipole interactions.
Protein-based Immobilized proteins (e.g., bovine serum albumin, cellulase) that exhibit natural enantioselectivity. Primarily for aqueous-compatible separations of polar and ionizable compounds.
Macrocyclic Antibiotics Glycopeptides like vancomycin (B549263) or teicoplanin that possess multiple chiral centers and functional groups. Amino acids and other polar compounds capable of ionic and hydrogen bonding.

Crystallization offers a cost-effective and scalable method for enantiomeric resolution, particularly for compounds that form conglomerates. A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, and such systems can often be separated by a technique known as preferential crystallization. researchgate.netencyclopedia.pub This process involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then crystallize out selectively. rsc.org

Similarly, the resolution of (±)-5-(4-bromophenyl)-5-methylhydantoin has been achieved using an auto-seeded polythermal programmed preferential crystallization (AS3PC) method, demonstrating the industrial feasibility of this approach for this class of compounds. rsc.orgresearchgate.net

Table 2: Findings in Crystallization-Based Resolution of 5-Substituted Hydantoins

Compound Resolution Method Key Findings Citations
5-Ethyl-5-methylhydantoin (B102286) Preferential Crystallization Forms a stable conglomerate. Stirring is critical to prevent epitaxial growth of the counter-enantiomer and achieve high enantiomeric excess. encyclopedia.pubresearchgate.netacs.org
(±)-5-(4-Bromophenyl)-5-methylhydantoin Auto-Seeded Polythermal Programmed Preferential Crystallization (AS3PC) The method allows for controlled cooling to crystallize the pure enantiomer from a saturated solution, indicating a viable process for resolution. rsc.orgresearchgate.net

Chromatographic Separation of Enantiomers

Stereocontrol Mechanisms in Asymmetric Syntheses

Asymmetric synthesis, the direct synthesis of a specific enantiomer, is often a more efficient approach than resolving a racemic mixture. wikipedia.org This involves using a chiral influence—such as a catalyst, ligand, or auxiliary—to guide the reaction toward the desired stereochemical outcome.

The use of chiral transition metal catalysts is a powerful strategy for asymmetric synthesis. sigmaaldrich.comwiley.com A prominent route to enantioenriched 5-methylhydantoin is the asymmetric hydrogenation of a prochiral precursor, 5-methylenehydantoin. Research has demonstrated that palladium-catalyzed hydrogenation can produce the desired product with significant enantiomeric excess (ee). researchgate.net

In one study, various chiral ligands were screened, and a palladium catalyst system afforded the hydrogenated product in up to 70% ee. researchgate.net The success of such a reaction depends on optimizing multiple parameters, including the choice of metal precursor, the structure of the chiral ligand, solvent, hydrogen pressure, and temperature. researchgate.net Chiral ligands, often possessing C2 symmetry, coordinate to the metal center and create a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. sigmaaldrich.com

Table 3: Example of Asymmetric Hydrogenation for 5-Methylhydantoin Synthesis Based on findings from the synthesis of an enantioenriched precursor to L-Valine.

Precursor Catalyst System Optimized Conditions Result Citation
5-Methylenehydantoin Palladium precursor with a chiral phosphine (B1218219) ligand 80 °C, specific hydrogen pressure, anhydrous solvent 5-Methylhydantoin with up to 70% enantiomeric excess researchgate.net

Another approach to asymmetric synthesis involves diastereoselective reactions. In this strategy, a new chiral center is introduced into a molecule that already contains a chiral center. The existing stereocenter directs the formation of the new one, leading to an unequal formation of diastereomers. wikipedia.org

For the synthesis of this compound, this could be achieved through the cyclization of a precursor derived from a chiral amino acid. For example, a derivative of (R)-alanine could be used as the starting material. The pre-existing chirality at the alpha-carbon would influence the stereochemical outcome of the hydantoin (B18101) ring-forming cyclization, favoring the formation of this compound over its diastereomer. Radical cyclizations and other ylide-initiated cyclization reactions are also powerful methods for creating cyclic structures where diastereoselectivity can be controlled. wikipedia.orgnih.gov After the cyclization, if a chiral auxiliary was used, it would be cleaved to release the enantiomerically enriched final product. wikipedia.org

Influence of Chiral Ligands and Catalysts

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of this compound is not absolute. The chiral center at C5 is susceptible to racemization, particularly in solution. Understanding the mechanism and kinetics of this process is crucial. The primary pathway for racemization of 5-substituted hydantoins involves the abstraction of the proton at the C5 position. cardiff.ac.uk

This process is typically a general-base catalyzed, Se1-type mechanism. A base removes the acidic C5 proton to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture. cardiff.ac.uk

Key factors influencing the rate of racemization include:

pH: The rate of racemization is highly pH-dependent, increasing significantly in basic conditions due to the higher concentration of the base catalyst (e.g., hydroxide (B78521) ions) required for proton abstraction. cardiff.ac.uk

Solvents: The solvent can affect racemization rates by influencing the basicity of the catalyst and through preferential solvation effects. cardiff.ac.uk

Substituents: The electronic nature of the substituent at the C5 position and substitutions on the hydantoin ring nitrogens can alter the acidity of the C5 proton and thus impact stereolability. cardiff.ac.uk

Kinetic studies on model compounds like (R)-5-phenylhydantoin have confirmed that racemization follows first-order kinetics and that rates increase with both pH and temperature. cardiff.ac.uk It was also noted during a synthesis of L-Valine from enantioenriched 5-methylhydantoin that partial racemization occurred during the final hydrolysis step, highlighting the practical implications of this instability. researchgate.net

Reactivity and Transformations of R 5 Methylhydantoin Derivatives

Reactions of the Hydantoin (B18101) Ring System

The hydantoin ring system, especially when part of a 5-methylenehydantoin structure, engages in a variety of reactions including nucleophilic additions, electrophilic attacks, and cycloadditions. researchgate.net The presence of the exocyclic double bond in conjugation with a carbonyl group makes the 5-position susceptible to attack, although the hydantoin group is considered a relatively poor electron-withdrawing group. researchgate.net

Nucleophilic addition represents a primary mode of reaction for 5-methylenehydantoin derivatives. researchgate.net These reactions, often classified as conjugate or Michael additions, involve the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org This process typically involves three steps: deprotonation (if the nucleophile is an enolate), conjugate addition of the nucleophile to the alkene, and subsequent protonation. masterorganicchemistry.com

5-Methylenehydantoins are amenable to conjugate addition reactions with a range of nucleophiles. researchgate.net This allows for the introduction of diverse functional groups at the C5 position of the hydantoin ring.

Carbon Nucleophiles : The addition of carbon-based nucleophiles, such as cyanide, to 5-methylenehydantoins has been reported. researchgate.net The reaction typically proceeds via nucleophilic attack of the cyanide ion on the exocyclic double bond. chemguide.co.uk

Nitrogen Nucleophiles : Nitrogen-containing nucleophiles like piperidine (B6355638) can add to the 5-methylenehydantoin scaffold. researchgate.net These reactions are a subset of a broader class of conjugate additions involving amines. libretexts.orgresearchgate.net

Sulfur Nucleophiles : Sulfur-based nucleophiles, including thiols and thioacetate, have also been successfully employed in conjugate addition reactions with 5-methylenehydantoins. researchgate.net Thiolates (RS⁻) are known to be effective nucleophiles for 1,4-additions. masterorganicchemistry.comlibretexts.org The use of carbon dioxide has been shown to enhance the chemoselectivity for sulfur-alkylation in the presence of competing nitrogen nucleophiles by acting as a temporary protecting group for the amines. rsc.org

The need for Lewis acids to facilitate some of these conjugate additions suggests that the hydantoin ring itself is not a strong electron-withdrawing group. researchgate.net

The addition of amine nucleophiles to 5-methylenehydantoins is a significant transformation that yields 5-amino-5-methylhydantoin derivatives. jst.go.jp The reaction of a 5-methylenehydantoin with a primary or secondary amine involves the nucleophilic attack of the amine on the exocyclic double bond. libretexts.org

Research has shown that the reaction of 3-aryl-5-methylenehydantoins with various amines, such as pyrrolidine (B122466) and benzylamine, in dichloromethane (B109758) leads to the formation of the corresponding 5-amino-5-methylhydantoin derivatives in moderate to good yields. jst.go.jp This reaction is believed to proceed through a tautomeric isomer of the 5-methylenehydantoin, which acts as a crucial intermediate. jst.go.jp

Table 1: Synthesis of 5-Amino-5-methylhydantoin Derivatives via Nucleophilic Addition jst.go.jp
Reactant (5-Methylenehydantoin)Amine NucleophileProductYield
3-(4-Methoxyphenyl)-5-methylenehydantoinPyrrolidine5-Methyl-3-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)imidazolidine-2,4-dioneGood
3-Phenyl-5-methylenehydantoinBenzylamine5-(Benzylamino)-5-methyl-3-phenylimidazolidine-2,4-dioneGood
3-(4-Chlorophenyl)-5-methylenehydantoinPyrrolidine3-(4-Chlorophenyl)-5-methyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dioneModerate

5-Methylenehydantoins, possessing an alkene-like exocyclic double bond, can undergo electrophilic reactions. researchgate.net A key example is epoxidation, which converts the double bond into a three-membered cyclic ether known as an epoxide or oxirane. researchgate.netwikipedia.org This transformation is valuable as epoxides are highly reactive intermediates for further synthesis. mdpi.com

The epoxidation of electron-deficient alkenes like 5-methylenehydantoins can be achieved using nucleophilic oxygen compounds, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netwikipedia.org The reaction mechanism involves the donation of an oxygen atom from the peroxy acid to the double bond. researchgate.net Alternatively, organocatalytic methods using aldehydes or ketones with hydrogen peroxide as the oxidant have been developed for the epoxidation of unactivated alkenes. nih.gov

Cycloaddition reactions provide a powerful method for constructing cyclic structures. numberanalytics.com 5-Methylenehydantoins can act as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, due to their exocyclic double bond. researchgate.netmdpi.comresearchgate.net This reaction involves the combination of a conjugated diene (the 4π-electron component) with the dienophile (the 2π-electron component) to form a six-membered ring. masterorganicchemistry.comlibretexts.org

These reactions have been used to synthesize novel spiro-hydantoin and spiro-thiohydantoin compounds. researchgate.netmdpi.com The reaction of 5-methylenehydantoins with various 1,3-dienes, including cyclopentadiene (B3395910), cyclohexadiene, 2,3-dimethylbutadiene, and isoprene (B109036), has been systematically studied. researchgate.netmdpi.com

Key findings from these studies include:

Selectivity : The cycloaddition reactions are often regioselective and stereoselective. With cyclic dienes, exo-isomers are typically formed. mdpi.com

Catalysis : While reactions with highly reactive dienes like cyclopentadiene can proceed by heating, reactions with less reactive dienes such as cyclohexadiene and isoprene often require catalysis by Lewis acids like Zinc Iodide (ZnI₂). researchgate.netmdpi.com

Substituent Effects : The diastereoselectivity of the Diels-Alder reaction can be influenced by substituents on the hydantoin ring. Electron-withdrawing groups at the N(1) position can affect the reactivity of the dienophile more significantly than steric factors. mdpi.com

Table 2: Diels-Alder Reactions of 5-Methylenehydantoins researchgate.netmdpi.com
DieneReaction ConditionsOutcome
CyclopentadieneCo-heating of reactantsProceeds with high reactivity, formation of exo-isomers.
CyclohexadieneRequires Lewis acid catalysis (e.g., ZnI₂)Reaction does not occur by simply refluxing in toluene.
2,3-DimethylbutadieneRequires Lewis acid catalysisForms the expected spiro-compound.
IsopreneRequires Lewis acid catalysisProceeds regioselectively to form the less sterically hindered product.

Beyond [4+2] cycloadditions, phosphine-catalyzed [3+2] cycloadditions of 5-methylenehydantoins have also been explored, leading to different heterocyclic systems. capes.gov.brresearchgate.net

Conjugate Addition with Carbon, Nitrogen, and Sulfur Nucleophiles

Electrophilic Reactions (e.g., Epoxidation)

Derivatization Strategies for Functionalization

The (R)-5-methylhydantoin scaffold can be functionalized through various derivatization strategies to create a diverse range of compounds. These strategies target different positions on the hydantoin molecule, including the nitrogen atoms and the C5-substituent.

Functionalization at the C5-Position : As detailed above, the conversion of a 5-methyl group to a 5-methylene group opens the door for numerous functionalization reactions at this position. Nucleophilic additions introduce carbon, nitrogen, and sulfur-containing moieties, while cycloadditions build complex spirocyclic systems. researchgate.netjst.go.jp

Functionalization at Ring Nitrogens : The nitrogen atoms (N1 and N3) of the hydantoin ring are also key sites for derivatization.

Alkylation and Acylation : The N(1) and N(3) positions can be alkylated or acylated. For instance, spiro-hydantoins produced from Diels-Alder reactions can be further alkylated with reagents like benzyl (B1604629) chloride or acylated with Boc₂O. mdpi.com Halogenation, such as chlorination with agents like HOCl, can occur at the N1 and N3 positions, with computational studies suggesting initial chlorination at N3 followed by N1. researchgate.net

Substituent Modification : In derivatives like 3-phenylhydantoins, the appended phenyl group can be diversified by introducing various substituents, altering the molecule's properties. sci-hub.se

Synthesis-Based Derivatization : The initial synthesis of the hydantoin ring itself offers a route to diversification. The Bucherer-Bergs reaction, for example, allows for the creation of a wide range of 5-substituted and 5,5-disubstituted hydantoins by varying the starting ketone or aldehyde. jddtonline.infonih.gov

These derivatization strategies underscore the utility of the hydantoin scaffold as a versatile building block in synthetic and medicinal chemistry. sci-hub.sewikipedia.org

N-Acyl Substitution and its Impact on Reactivity

The introduction of an acyl group onto the nitrogen atoms of the hydantoin ring can significantly influence the molecule's reactivity. The N-3 position of the hydantoin ring is generally more acidic and therefore more reactive towards electrophiles than the N-1 position due to the presence of two adjacent carbonyl groups. thieme-connect.com

Direct N-acylation of 5-aminomethyl-hydantoin derivatives has been achieved using reagents like acetic anhydride (B1165640). jst.go.jp This reaction provides a route to 5-acylaminomethyl-hydantoins and serves as chemical evidence for the structure of the secondary amine precursor. jst.go.jp The resulting N-acyl derivatives can exhibit altered chemical properties and biological activities.

In some cases, the reaction of α-keto acids with carbodiimides can lead to O-acyl urea (B33335) intermediates, which can then rearrange to form hydantoin derivatives. researchgate.net This rearrangement can be influenced by factors such as the presence of visible light. researchgate.net

ReagentProductReaction TypeReference
Acetic anhydride5-Acylaminomethyl-hydantoinN-Acylation jst.go.jp
CarbodiimidesHydantoin derivatives (via O-acyl urea intermediate)Rearrangement researchgate.net

Formation of Symmetrical Bivalent Hydantoin Structures

Symmetrical bivalent hydantoin derivatives, often referred to as "twin-drug type" molecules, have garnered interest due to their potential for enhanced biological activity. jst.go.jp These structures typically involve linking two hydantoin moieties.

The synthesis of such molecules can be achieved through various strategies. One approach involves the reaction of 5-methylenehydantoins with symmetrical diamines. researchgate.net Another method describes the synthesis of bivalent twin-drug type hydantoin derivatives from 5-monosubstituted hydantoins. researchgate.net The nature of the linker and the substitution pattern on the hydantoin rings are critical determinants of the final structure and properties of the bivalent molecule.

Starting MaterialReagentProductReference
5-MethylenehydantoinsSymmetrical diaminesSymmetrical bivalent hydantoins researchgate.net
5-Monosubstituted hydantoinsNot specifiedBivalent twin-drug type hydantoins researchgate.net

Introduction of Aminomethyl Substituents

The introduction of aminomethyl groups at the C-5 position of the hydantoin ring is a key transformation that can lead to a variety of derivatives with potential pharmacological applications. This is often achieved through a Mannich-type reaction. thieme-connect.comnih.govorganic-chemistry.org

The reaction of 5-methylene hydantoins with various amines can lead to the formation of 5-aminomethyl-substituted hydantoins. jst.go.jp Depending on the reaction conditions, this can also lead to 5-amino-5-methyl-disubstituted hydantoins. For instance, reactions conducted in certain solvents can favor the formation of 5,5-disubstituted hydantoins through a tautomeric isomer intermediate. jst.go.jp The choice of the amine nucleophile is crucial in determining the final product. researchgate.net

Starting MaterialReagentProductReaction ConditionsReference
5-Methylene hydantoinPyrrolidine3-Phenyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dioneRoom temperature jst.go.jp
5-Methylene hydantoinPyrrolidine5-Methyl-3-phenyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dioneCH2Cl2, room temperature jst.go.jp
5-Methylene hydantoinBenzylamine5-((Benzylamino)methyl)-3-(4-chlorophenyl)imidazolidine-2,4-dioneGeneral procedure jst.go.jp

Ring-Opening and Rearrangement Reactions

Ring-Opening with Diamines

The hydantoin ring can undergo nucleophilic attack, leading to ring-opening reactions. When 5-methylenehydantoin derivatives are treated with certain diamines, such as ethylene-1,2-diamine and 1,2-phenylenediamine, ring-opened products can be predominantly isolated. researchgate.net This reactivity highlights the susceptibility of the hydantoin core to nucleophilic cleavage under specific conditions.

For example, the reaction of a 5-methylene-hydantoin with excess pyrrolidine can lead to a ring-opened urea derivative. jst.go.jp This indicates that strong nucleophiles can readily attack the carbonyl groups of the hydantoin ring, leading to cleavage of the cyclic structure.

Starting MaterialReagentProductReference
5-MethylenehydantoinEthylene-1,2-diamineRing-opened product researchgate.net
5-Methylenehydantoin1,2-PhenylenediamineRing-opened product researchgate.net
5-Methylene-hydantoinPyrrolidine1-(1-Oxo-1,3-di(pyrrolidin-1-yl)propan-2-yl)-3-phenylurea jst.go.jp

Rearrangements of O-Acyl Ureas to Hydantoins

The formation of hydantoins can occur through the rearrangement of O-acyl urea intermediates. researchgate.net These intermediates can be generated from the reaction of α-ketoacids with carbodiimides. The subsequent rearrangement to the more stable hydantoin ring system can be promoted by factors such as visible light. researchgate.net This tandem process is considered an efficient and atom-economical method for the synthesis of 5-hydroxyhydantoin (B43812) derivatives. researchgate.net In some instances, an O→N acyl migration is a key step in the formation of hydantoins from carbodiimides and activated α,β-unsaturated carboxylic acids. unimi.it

Isomerization Studies of Hydantoin Nucleosides

Hydantoin derivatives, particularly in the context of nucleosides, can undergo various isomerization reactions. For instance, 5-hydroxy-5-methylhydantoin (B43818) 2'-deoxynucleosides can isomerize not only between the 5R and 5S diastereomers of the hydantoin ring but also into different anomers of the sugar moiety, such as α-furanose, β-pyranose, and α-pyranose forms. nih.govacs.org This isomerization is influenced by pH, being suppressed at lower pH values. nih.govacs.org

A proposed mechanism for this anomerization involves ring-chain tautomerism of both the hydantoin and the sugar moieties. nih.govacs.org Similarly, 5-guanidinohydantoin (Gh), an oxidation product of guanine (B1146940) in DNA, exists in a pH-dependent equilibrium with its isomer, iminoallantoin (Ia). acs.org In duplex DNA, Gh is the major isomer under physiological conditions. acs.org The ability of hydantoin nucleosides to isomerize can have significant implications for their biological processing in DNA. nih.govacs.org

Hydantoin DerivativeType of IsomerizationInfluencing FactorsReference
N1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoinDiastereomers (5R/5S) and Anomers (α/β-furanose, α/β-pyranose)pH nih.govacs.org
5-Guanidinohydantoin (Gh)Constitutional Isomerization to Iminoallantoin (Ia)pH, DNA context (single vs. duplex) acs.org

Hydantoins as Intermediates in Organic Transformations

The hydantoin scaffold, particularly derivatives of this compound, serves as a versatile and crucial intermediate in a wide array of organic transformations. Its structural features, including multiple reaction sites and the potential for stereocontrol at the C-5 position, allow for its conversion into a diverse range of more complex molecules, most notably α-amino acids and various heterocyclic systems. The stability of the hydantoin ring allows it to be carried through multi-step syntheses before a final, strategic transformation.

Research has extensively documented the reactivity of hydantoin derivatives, showcasing their utility as synthetic precursors. mdpi.com They are pivotal in the synthesis of both natural and non-natural α-amino acids and their conjugates, which often possess significant biological potential. mdpi.com The transformation of hydantoins frequently proceeds through the formation of ureido acids or amides as isolatable intermediates. mdpi.com

Transformations Involving 5-Methylenehydantoins

5-Methylenehydantoins, which can be derived from 5-methylhydantoin (B32822) precursors, are particularly reactive intermediates due to the exocyclic double bond. This functionality makes them susceptible to various addition reactions. researchgate.net These compounds can undergo regioselective chemical transformations, yielding different products based on reaction conditions. jst.go.jp

For instance, the reaction of 5-methylene hydantoins with amines can lead to either 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins. jst.go.jp The formation of the 5,5-disubstituted products is believed to proceed through a crucial tautomeric isomer of the 5-methylene hydantoin, which acts as the key intermediate in the reaction pathway. jst.go.jp However, using an excess of an amine nucleophile can also lead to the isolation of ring-opened urea derivatives as significant products. jst.go.jp

The following table summarizes the regioselective transformation of a 5-methylene hydantoin with various amines, highlighting the different potential outcomes.

Starting HydantoinAmineSolventConditionsProduct TypeProductYield (%)
5-Methylene-3-phenylimidazolidine-2,4-dioneBenzylamineDioxaneReflux5-Aminomethyl5-((Benzylamino)methyl)-3-phenylimidazolidine-2,4-dione67%
5-Methylene-3-phenylimidazolidine-2,4-dioneBenzylamineCH₂Cl₂Reflux5-Amino-5-methyl5-(Benzylamino)-5-methyl-3-phenylimidazolidine-2,4-dione64%
3-(4-Chlorophenyl)-5-methyleneimidazolidine-2,4-dionePyrrolidineCH₂Cl₂Room Temp.5-Amino-5-methyl3-(4-Chlorophenyl)-5-methyl-5-(pyrrolidin-1-yl)imidazolidine-2,4-dione78%
3-(4-Chlorophenyl)-5-methyleneimidazolidine-2,4-dioneBenzylamineDioxaneRefluxRing-OpenedN-Benzyl-3-(benzylamino)-2-(3-(4-chlorophenyl)ureido)propanamide39%

This table is generated from data presented in a study on the regioselective chemical transformation of 5-methylene hydantoins. jst.go.jp

Beyond amine additions, 5-methylenehydantoins also serve as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with dienes like cyclopentadiene and isoprene, to form various spiro-compounds. researchgate.net

Hydantoins as Precursors to α-Amino Acids

One of the most significant applications of hydantoins as intermediates is in the synthesis of α-amino acids. The classic Bucherer-Bergs reaction, which synthesizes 5,5-disubstituted hydantoins from ketones or aldehydes, is a cornerstone of this approach. wikipedia.org The resulting hydantoins are stable precursors that can be hydrolyzed to yield the corresponding amino acids. mdpi.com

This transformation can be achieved through chemical hydrolysis or, more elegantly, through enzymatic processes. Microbial enzymes, known as hydantoinases, can hydrolyze 5-substituted hydantoins to N-carbamoylamino acids. kyoto-u.ac.jp A second enzyme, an N-carbamoylamino acid amidohydrolase, then hydrolyzes this intermediate to the final amino acid. kyoto-u.ac.jptandfonline.com This enzymatic cascade is highly valuable for producing enantiomerically pure D- or L-amino acids from racemic DL-5-substituted hydantoins. kyoto-u.ac.jp For example, some microorganisms exhibit D-selective hydantoinase activity, converting DL-hydantoins into N-carbamoyl-D-amino acids, which are then hydrolyzed to D-amino acids. kyoto-u.ac.jp Conversely, other microbial systems have been identified that possess ATP-independent hydantoinases capable of effectively hydrolyzing the L-form of 5-substituted hydantoins. tandfonline.com

The substrate specificity of these enzymes has been explored, as shown in the table below.

Hydantoin SubstrateRelative Hydrolysis Rate (%)
DL-5-(2-Methylthioethyl)hydantoin100
DL-5-Methylhydantoin58
DL-5-Isopropylhydantoin102
DL-5-Isobutylhydantoin125
DL-5-Benzylhydantoin118

Data adapted from studies on the enzymatic activity of hydantoinase from Bacillus stearothermophilus. tandfonline.com The rates are relative to the hydrolysis of DL-5-(2-methylthioethyl)hydantoin.

Ring-Opening and Other Transformations

Hydantoin derivatives can also act as intermediates in ring-opening polymerizations (ROP). In combination with an organic base, hydantoins can form a binary catalyst system for the efficient ROP of various cyclic esters, demonstrating their utility in materials science. rsc.org

Furthermore, hydantoin structures appear as transient intermediates in the degradation of other biologically important molecules. For example, the ozonolysis of thymine (B56734), a DNA base, proceeds through the formation of unstable hydroperoxide intermediates which subsequently lose formic acid to yield 5-hydroperoxy-5-methylhydantoin. rsc.org This can be further transformed into 5-hydroxy-5-methylhydantoin. rsc.org These transformations highlight the role of the hydantoin core as a temporary scaffold formed during oxidative processes.

Advanced Analytical and Computational Investigations of R 5 Methylhydantoin

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and stereochemical configuration of (R)-5-Methylhydantoin.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. chromatographyonline.combioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide the exact mass of this compound, allowing for the confirmation of its molecular formula, C4H6N2O2. nih.govnih.gov This high level of precision helps to distinguish the compound from other molecules that may have the same nominal mass. bioanalysis-zone.com For instance, the calculated exact mass for C4H6N2O2 is 114.042927438 Da. nih.gov HRMS instruments can typically achieve a mass error of less than 5 ppm, which is crucial for the unambiguous identification of the molecule. chromatographyonline.comnih.gov

Table 1: Computed Properties for 5-Methylhydantoin (B32822)

Property Value
Molecular Weight 114.10 g/mol
Exact Mass 114.042927438 Da
XLogP3-AA -0.6

Data sourced from PubChem. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound. acsmaterial.comwikipedia.org The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. wikipedia.org The resulting FTIR spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. For this compound, characteristic peaks would be expected for the N-H and C=O stretching vibrations of the hydantoin (B18101) ring, as well as C-H stretching and bending vibrations of the methyl group. The analysis is typically performed on a small sample, which can be in solid or liquid form. acsmaterial.com

Table 2: General FTIR Spectral Data Interpretation

Wavenumber Range (cm⁻¹) Bond Type of Vibration
3500-3300 N-H Stretching
3000-2850 C-H Stretching
1800-1650 C=O Stretching

This table represents general, expected absorption ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound. nih.govorganicchemistrydata.orgwikipedia.orgmsu.edu Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. organicchemistrydata.org Key signals would include a doublet for the methyl group protons, a quartet for the proton at the chiral center (C5), and signals for the two N-H protons of the hydantoin ring. The coupling between the methyl protons and the C5 proton would be observed as splitting in the respective signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov For this compound, four distinct signals are expected, corresponding to the methyl carbon, the chiral C5 carbon, and the two carbonyl carbons (C2 and C4) in the hydantoin ring.

Table 3: Predicted NMR Data for 5-Methylhydantoin

Nucleus Chemical Shift (ppm) Multiplicity
¹H (Methyl) ~1.4 Doublet
¹H (C5-H) ~4.1 Quartet
¹H (N-H) Variable Broad Singlet
¹³C (Methyl) ~15-20 Quartet
¹³C (C5) ~50-60 Doublet
¹³C (C2, C4) ~155-175 Singlets

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Chiroptical Spectroscopy (ECD, VCD)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules like this compound. beilstein-journals.orgnih.govjasco-global.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. beilstein-journals.org The resulting spectrum, which shows positive or negative Cotton effects, is characteristic of the molecule's three-dimensional structure. nih.gov By comparing the experimental ECD spectrum of a sample to the theoretically calculated spectrum for the (R)-enantiomer, the absolute configuration can be unambiguously assigned. jasco-global.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. beilstein-journals.orgfaccts.de VCD provides detailed information about the stereochemistry of a molecule in solution. rsc.org Similar to ECD, the comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations for the (R)-configuration allows for its confirmation. faccts.de

Chromatographic Analysis of Hydantoin Derivatives

Chromatographic methods are fundamental for the separation and analysis of hydantoin derivatives, enabling the determination of purity and the ratio of diastereomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of hydantoin compounds and for separating and quantifying diastereomers. mdpi.comresearchgate.net

For purity analysis, a reversed-phase HPLC method is commonly employed, often using a C18 column. mdpi.comnih.gov A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile, is used to elute the compound and any impurities from the column. mdpi.com Detection is often performed using a UV detector at a wavelength where the hydantoin ring absorbs, such as 254 nm. mdpi.com The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

When dealing with mixtures of diastereomers, HPLC is an invaluable tool for their separation and for determining their ratio. mdpi.commdpi.com The separation is possible because diastereomers have different physical properties and thus interact differently with the stationary phase of the HPLC column. mdpi.com The diastereomeric ratio is calculated from the relative areas of the corresponding peaks in the chromatogram. mdpi.com In some cases, derivatization with a chiral reagent may be used to enhance the separation of enantiomers by converting them into diastereomers prior to analysis on an achiral column. chromatographyonline.com

Table 4: Representative HPLC Method Parameters

Parameter Condition
Column C18, 5 µm particle size
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

These parameters are illustrative and may be optimized for specific applications. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Hydantoins

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, polar molecules like hydantoins, including 5-methylhydantoin, possess low volatility due to the presence of active hydrogen atoms in their N-H and O-H functional groups. This characteristic necessitates a chemical modification step known as derivatization prior to GC-MS analysis. Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic resolution and detection sensitivity. nih.gov

Common derivatization strategies for compounds containing amine and hydroxyl groups, such as hydantoins, include silylation and acetylation.

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing a catalyst like trimethylchlorosilane (TMCS), are frequently employed. scispace.comdergipark.org.tr For instance, studies on DNA damage have utilized BSTFA with 1% TMCS to derivatize various damaged bases, including hydantoin derivatives, for GC-MS analysis. scispace.comdergipark.org.tr The reaction conditions can be optimized; for example, one study involving DNA bases used a mixture of BSTFA (1% TMCS), acetonitrile, and ethanethiol, allowing the reaction to proceed at room temperature. scispace.com

Acetylation: This method involves the introduction of an acetyl group. Acetic anhydride (B1165640) is a common reagent for this purpose. mdpi.com In the analysis of oxidative hair dye ingredients, which can include amine and hydroxyl functionalities similar to hydantoins, an in situ derivatization using acetic anhydride was shown to be effective. This approach not only increases volatility but also prevents unwanted chemical reactions between analytes during sample preparation. mdpi.com

The derivatized hydantoins can then be effectively separated by the gas chromatograph and detected by the mass spectrometer, which provides both quantitative data and structural information based on the characteristic fragmentation patterns of the derivatives. mdpi.com

Derivatization TechniqueReagent(s)Typical Reaction ConditionsPurposeReference
SilylationBSTFA with 1% TMCSHeating (e.g., 90°C) or Room Temperature (e.g., 23°C for 1 hour)Replaces active hydrogens with TMS groups to increase volatility. scispace.comnih.gov
AcetylationAcetic AnhydrideOften performed in a buffered solution (e.g., sodium carbonate) with vigorous mixing.Introduces acetyl groups to enhance thermal stability and prevent side reactions. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides profound insights into the molecular properties and reactivity of this compound at an electronic level, complementing experimental findings. These in silico methods allow for the investigation of structures and mechanisms that can be difficult to access experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a primary tool for calculating the ground-state energy, electron density, and other molecular properties. scispace.com For 5-methylhydantoin, DFT has been instrumental in elucidating its fundamental chemical characteristics.

Electronic Structure and Acidity: Theoretical studies have employed DFT, specifically using the B3LYP functional with basis sets like 6-311+G(d,p), to investigate the tautomerization and acidity of 5-methylhydantoin and its thio-derivatives in the gas phase. eurjchem.com These calculations revealed that the nitrogen atom at the N3 position is more acidic than the one at the N1 position. eurjchem.com The relative stabilities of different tautomers of the deprotonated form were also studied, providing a detailed picture of the molecule's intrinsic acid-base properties. eurjchem.com

Reaction Mechanisms: DFT is highly effective for mapping reaction pathways and calculating the energies of transition states. numberanalytics.com While a study specifically on this compound's reactions is sparse, research on the closely related 5,5-dimethylhydantoin (B190458) provides a relevant model. DFT calculations (B3LYP/6-311+G(2d,p) level) were used to investigate its chlorination mechanism. researchgate.net The study proposed that the reaction proceeds via initial chlorination at the N3 position, followed by the N1 position to form a dichloro derivative. This was supported by the calculation that the energy barrier for chlorination at N3 is significantly lower than at N1. researchgate.net Such mechanistic insights are crucial for understanding the reactivity of the hydantoin ring system.

Calculated Gas-Phase Acidities (kcal/mol) for 5-Methylhydantoin and its Thio-Derivatives using DFT eurjchem.com
CompoundAcidity (kcal/mol)
5-Methylhydantoin (2-oxo, 4-oxo)343
5-Methyl-2-thiohydantoin (2-thio, 4-oxo)337
5-Methyl-4-thiohydantoin (2-oxo, 4-thio)336
5-Methyl-2,4-dithiohydantoin (2-thio, 4-thio)332

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org While DFT calculations are often performed in a vacuum (gas phase) to probe intrinsic properties, MD simulations allow for the inclusion of environmental effects, such as the presence of a solvent.

In the context of hydantoin chemistry, MD simulations have been used to refine the understanding of reaction mechanisms in solution. For the chlorination of 5,5-dimethylhydantoin, DFT calculations were supplemented with MD simulations in a "box" of explicit water molecules. researchgate.net This approach provided a more gradual and realistic free energy profile along the reaction path, capturing the influence of the solvent on the activation energy. researchgate.net Similarly, MD simulations have been combined with DFT and docking studies to investigate the behavior and interactions of complex hydantoin-containing molecules in biological systems, highlighting the importance of dynamic conformational changes. nih.gov

Beyond structural and energetic calculations, DFT can be used to compute a range of quantum chemical parameters that serve as powerful descriptors for predicting molecular reactivity. mdpi.com These parameters are derived from the electronic structure and provide a quantitative basis for understanding chemical behavior.

Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are critical. E_HOMO relates to the ability to donate an electron, while E_LUMO relates to the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Proton Affinity (PA): This is a measure of a molecule's basicity in the gas phase. Theoretical studies on 5-methylhydantoin have calculated its PA at various potential protonation sites (the oxygen and nitrogen atoms). researchgate.net These calculations consistently show that protonation on a carbonyl oxygen is more energetically favorable than on a ring nitrogen. researchgate.net

Global Hardness (η) and Softness (σ): These parameters quantify the resistance of a molecule to change its electron configuration.

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors help predict the direction of charge transfer in a reaction. mdpi.com

By calculating these parameters for this compound, researchers can predict its behavior in various chemical environments and its potential to interact with other molecules.

Theoretical Proton Affinities (PA) in kcal/mol for 5-Methylhydantoin researchgate.net
Protonation SiteCalculated PA (B3LYP)Description
O (at C2)214.9Protonation at the carbonyl oxygen on carbon 2.
O (at C4)214.9Protonation at the carbonyl oxygen on carbon 4.
N1199.1Protonation at the nitrogen at position 1.
N3199.1Protonation at the nitrogen at position 3.

R 5 Methylhydantoin As a Chiral Building Block and Research Probe

Precursors for Chiral Amino Acid Synthesis

(R)-5-Methylhydantoin holds potential as a precursor for the synthesis of chiral α-amino acids, particularly α-methylated amino acids. The hydantoin (B18101) ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid. While the general Bucherer-Bergs reaction and Urech hydantoin synthesis provide routes to racemic hydantoins, the use of an enantiomerically pure hydantoin like the (R)-isomer offers a pathway to chiral amino acids. thieme-connect.commdpi.comthieme-connect.com

The synthesis of α-alkyl-substituted amino acids is of significant interest due to their presence in biologically active peptides and their ability to confer unique conformational constraints. orgsyn.org For instance, racemic 2-methylproline has been synthesized from 5-(3-hydroxypropyl)-5-methylhydantoin. orgsyn.orgorgsyn.org The application of enantiomerically pure this compound as a starting material provides a potential route to optically active α-methyl amino acids, leveraging the existing chirality of the hydantoin ring. orgsyn.org The development of enzymatic methods, such as the use of hydantoinases, can offer a highly selective route to D- or L-amino acids from racemic 5'-monosubstituted hydantoins, further highlighting the importance of chiral hydantoins in amino acid synthesis. nist.gov

Development of Advanced Organic Synthesis Intermediates

The hydantoin scaffold, including this compound, is a versatile intermediate in organic synthesis beyond amino acid preparation. The reactivity of the hydantoin ring at its various positions allows for a range of chemical modifications, making it a valuable building block for more complex molecules. thieme-connect.comacs.org The C5 position can undergo base-catalyzed condensations, and the nitrogen atoms can be functionalized, opening pathways to a diverse array of substituted heterocyclic compounds. thieme-connect.com

The chiral nature of this compound makes it a useful starting point for the asymmetric synthesis of various organic molecules. Chiral building blocks are crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. acs.org While specific, widely-cited examples of this compound in the synthesis of non-amino acid advanced intermediates are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in creating complex chiral structures. The functional groups on the hydantoin ring can be manipulated to build larger, stereochemically defined molecules. researchgate.net

Role in Nucleic Acid Chemistry and DNA Damage Research

This compound's relevance extends into the field of DNA damage and repair, specifically through its oxidized derivative, 5-hydroxy-5-methylhydantoin (B43818).

5-Hydroxy-5-methylhydantoin is a significant oxidation product of thymine (B56734) in DNA when exposed to reactive oxygen species (ROS) generated by ionizing radiation or cellular metabolism. nist.govoup.comacs.orgnist.gov The hydroxyl radical (•OH) can attack the C5-C6 double bond of thymine, leading to the formation of various lesions, including thymine glycol and subsequently 5-hydroxy-5-methylhydantoin. nist.govnist.gov This lesion is one of many oxidative modifications that can disrupt the normal function of DNA, potentially leading to mutations or cell death if not repaired. oup.comvanderbilt.edu

Table 1: Formation of 5-Hydroxy-5-methylhydantoin

PrecursorDamaging AgentResulting Lesion
Thymine in DNAReactive Oxygen Species (e.g., •OH)5-Hydroxy-5-methylhydantoin

The cellular response to DNA damage involves a complex set of repair pathways, with the base excision repair (BER) pathway being central to correcting oxidized base lesions. mdpi.comjst.go.jp DNA glycosylases are the key enzymes that initiate BER by recognizing and excising the damaged base. nih.gov 5-Hydroxy-5-methylhydantoin is recognized and removed by several DNA glycosylases, including members of the Fpg/Nei family of enzymes, such as E. coli Endonuclease III (Nth) and Endonuclease VIII (Nei), and their eukaryotic counterparts. acs.orgjst.go.jpacs.orgnih.govplos.org

A remarkable feature of the interaction between 5-hydroxy-5-methylhydantoin and certain DNA glycosylases is its ability to act as a molecular trap. nih.gov Research has shown that this lesion can irreversibly entrap DNA glycosylases, forming a covalent suicide complex. nih.govembl-heidelberg.de This trapping occurs through a nucleophilic attack from the catalytic N-terminal proline of the Fpg protein onto the C5-carbon of the hydantoin lesion within the DNA. nih.gov This mechanism-based inhibition provides a powerful tool for studying the function and structure of these repair enzymes.

Table 2: DNA Glycosylases Acting on 5-Hydroxy-5-methylhydantoin

Enzyme FamilySpecific EnzymesAction on Lesion
Fpg/NeiE. coli Fpg, E. coli Nei, L. lactis Fpg, hNEIL1Recognition, Excision, Potential for Covalent Trapping
Nth SuperfamilyE. coli Endonuclease IIIRecognition and Excision

The ability of 5-hydroxy-5-methylhydantoin to form a stable covalent complex with DNA glycosylases has been exploited to gain detailed structural insights into the DNA repair process. The first crystal structure of a suicide complex between a DNA glycosylase and unrepaired DNA was solved using a DNA duplex containing a 5-hydroxy-5-methylhydantoin lesion and the formamidopyrimidine-DNA glycosylase (Fpg) from Lactococcus lactis. nih.gov

These structural studies have provided a detailed view of the enzyme's active site and the specific interactions with the damaged DNA. nih.govoup.com The structure of the covalent complex confirmed that the catalytic proline of the enzyme is covalently bound to the C5-carbon of the hydantoin moiety. nih.gov Such structural snapshots are invaluable for understanding the molecular mechanisms of damage recognition, catalysis, and the dynamics of protein-DNA interactions during base excision repair. nih.govhal.scienceoup.comifremer.fr

Interaction with DNA Glycosylases and Repair Mechanisms

Probes for Biological System Interaction Studies (e.g., Stereoselective Binding Mechanisms)

The chiral nature of this compound and its derivatives makes them excellent probes for investigating stereoselective recognition in biological systems. acs.orgrustaveli.org.ge Many biological targets, such as enzymes and receptors, are chiral and therefore exhibit differential binding affinities for the enantiomers of a chiral ligand. acs.org This stereoselectivity can lead to significant differences in biological activity, pharmacokinetics, and toxicity between enantiomers. acs.org

Hydantoin derivatives have been synthesized and studied as ligands for various biological targets, and the stereochemistry at the C5 position often plays a critical role in their binding and activity. thieme-connect.comufmg.br For example, studies on the hydantoin transporter Mhp1 have elucidated the molecular basis for the recognition of 5-substituted hydantoins, highlighting the importance of the hydantoin moiety for hydrogen bonding and the C5-substituent for fitting into a hydrophobic pocket. nih.gov The use of specific enantiomers, such as those derived from this compound, allows for a precise probing of the stereochemical requirements of a binding site, contributing to the rational design of more potent and selective drugs and research tools. rustaveli.org.gecnr.it

Conclusion and Future Directions in R 5 Methylhydantoin Research

Summary of Key Advancements in (R)-5-Methylhydantoin Synthesis and Reactivity

The synthesis of 5-methylhydantoin (B32822) has evolved significantly since its first reported preparation. Historically, Urech synthesized 5-methylhydantoin in 1873 by reacting alanine (B10760859) sulfate (B86663) with potassium cyanate (B1221674). jddtonline.info This foundational work paved the way for more versatile methods like the Bucherer-Bergs reaction, which can produce a wide array of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones, ammonium (B1175870) carbonate, and a cyanide source. jddtonline.infomdpi.com

Modern advancements have focused on achieving high enantioselectivity to produce the specific (R)-enantiomer. A notable strategy is the catalytic asymmetric hydrogenation of prochiral exocyclic alkenes. For instance, the use of a Palladium/BINAP catalyst system has been shown to produce 5-aryl substituted chiral hydantoin (B18101) derivatives with moderate to good enantioselectivity, where the addition of a chiral Brønsted acid was crucial for achieving high enantiomeric excess (ee). researchgate.net Another powerful, single-step method involves the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst, yielding 5-monosubstituted hydantoins with up to 98:2 enantiomeric ratio (e.r.). rsc.org

The reactivity of the hydantoin core and its derivatives has also been a subject of extensive study. The stereolability of the C5 chiral center is a critical aspect of its reactivity. Studies on the racemization of (R)-5-phenylhydantoin revealed a mechanism involving keto-enol tautomerism, with the rate being pH-dependent. cardiff.ac.uk This highlights the importance of controlling reaction conditions to maintain chiral integrity. Furthermore, derivatives such as 5-methylenehydantoins serve as versatile intermediates, participating in a variety of transformations including Diels-Alder reactions, epoxidation, and conjugate additions with carbon, nitrogen, and sulfur nucleophiles. researchgate.net

Table 1: Key Synthetic Advancements for Chiral Hydantoins

Method Reactants Catalyst/Reagent Key Feature Ref
Urech Synthesis Alanine sulphate, Potassium cyanate Heat Historical synthesis of 5-methylhydantoin. jddtonline.info
Bucherer-Bergs Reaction Ketone/Aldehyde, Ammonium carbonate, Cyanide Heat Versatile route to various 5,5-disubstituted hydantoins. jddtonline.infomdpi.com
Asymmetric Hydrogenation Prochiral exocyclic alkenes Pd/BINAP, Chiral Brønsted acid Catalytic route to enantiomerically enriched 5-substituted hydantoins. researchgate.net
Asymmetric Condensation Glyoxals, Ureas Chiral Phosphoric Acid Single-step, highly enantioselective synthesis of 5-monosubstituted hydantoins. rsc.org

Emerging Trends in Asymmetric Synthesis and Chiral Hydantoin Chemistry

The field of asymmetric synthesis is rapidly advancing, with significant implications for chiral hydantoin chemistry. Recent progress has been driven by the development of novel catalytic systems, including organocatalysis, photocatalysis, and biocatalysis. frontiersin.orgnih.gov Chiral Brønsted acids, such as chiral phosphoric acids, are emerging as particularly effective organocatalysts for the enantioselective construction of the hydantoin ring. rsc.orgacs.org

A prominent trend is the use of hydantoins themselves as chiral auxiliaries to direct stereoselective transformations. For example, titanium enolates of chiral hydantoins have been used in Mannich reactions to produce β-amino esters with high diastereoselectivity and in nearly enantiomerically pure form after cleavage. chim.it This underscores the utility of the chiral hydantoin scaffold in constructing other valuable chiral molecules.

Furthermore, biocatalysis offers a green and efficient alternative for producing chiral precursors. The use of engineered ω-transaminases to synthesize chiral amines from ketones is a prime example. mdpi.com These chiral amines are crucial building blocks for many complex molecules, and this enzymatic approach has been recognized with a U.S. Presidential Green Chemistry Challenge Award for its application in pharmaceutical synthesis. mdpi.com The development of new chiral ligands, such as those with spiro skeletons, continues to push the boundaries of efficiency and selectivity in metal-catalyzed asymmetric reactions like hydrogenation. researchgate.net

Opportunities for New Chemical Transformations and Derivatizations

This compound and its parent ring system offer fertile ground for developing novel chemical transformations and derivatizations. The C5 position is a primary site for modification, as demonstrated by the synthesis of 5-aminomethyl and 5-amino-5-methyl substituted hydantoins from 5-methylene hydantoin precursors. jst.go.jp Such derivatizations can lead to compounds with unique properties, including bivalent "twin-drug" type molecules designed to interact with biological targets. jst.go.jp

The synthesis of spirohydantoins, where the C5 carbon is part of a second ring system, represents a significant class of pharmacologically important molecules. jddtonline.infoopenmedscience.com There are opportunities to develop new synthetic routes to these complex structures, potentially using multicomponent reactions to build molecular diversity efficiently. acs.org

Another avenue for innovation lies in the synthesis of isotope-labeled hydantoins. openmedscience.com These labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace metabolic pathways and elucidate reaction mechanisms, such as in preclinical ADME (absorption, distribution, metabolism, and excretion) studies. openmedscience.com Future work could focus on developing novel catalytic cycles that not only form the chiral hydantoin but also allow for its in-situ derivatization, preserving the stereochemistry at the C5 center while introducing new functional groups at other positions on the ring.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become indispensable in modern chemical research, and the study of this compound is no exception. researchgate.netresearchgate.net Density Functional Theory (DFT) is a particularly powerful tool that has been widely applied to understand and predict the behavior of hydantoin systems. researchgate.neteurjchem.com

Computational studies have been successfully used to predict the regioselectivity of reactions, such as the N-protection of the hydantoin ring, correctly identifying the experimentally observed products. researchgate.net This predictive power saves significant experimental time and resources. Theoretical investigations have also provided deep insights into reaction mechanisms, tautomeric equilibria, and the intrinsic acidity of various hydantoin derivatives. researchgate.neteurjchem.com For example, DFT calculations have been used to determine that the N3 position of the hydantoin ring is generally more acidic than the N1 position in the gas phase. eurjchem.com

Furthermore, computational chemistry plays a key role in studying the molecular energetics of hydantoins, calculating properties like enthalpies of formation and sublimation which are crucial for understanding their thermodynamic stability. researchgate.net The combination of theoretical data from DFT with experimental results from techniques like X-ray crystallography provides a robust validation of molecular structures and properties. mdpi.com

Table 2: Application of Computational Methods in Hydantoin Research

Area of Study Computational Method Finding/Application Ref
Reaction Regioselectivity DFT (B3LYP) Correctly predicts the site of N-protection on the hydantoin ring. researchgate.net
Tautomerism and Acidity DFT (B3LYP) Investigates relative stabilities of tautomers and predicts gas-phase acidity. eurjchem.com
Molecular Energetics - Calculation of enthalpies of formation and sublimation. researchgate.net
Structure Validation DFT Theoretical structural parameters show good agreement with experimental X-ray data. mdpi.com
Reaction Mechanism DFT (B3LYP) Investigation of the multi-step mechanism of annular conversion to form cage lactams. researchgate.net

Outlook for this compound in Advanced Chemical Science

The future of this compound in advanced chemical science is bright and multifaceted. Its primary role as a chiral building block is set to expand significantly. As a precursor to optically pure α-amino acids, it remains vital for the pharmaceutical and food industries. openmedscience.com The increasing demand for enantiomerically pure drugs will continue to drive research into more efficient and sustainable methods for its synthesis.

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. researchgate.net The specific stereochemistry of this compound makes it an exceptionally valuable starting material for the discovery of new chiral therapeutic agents. Its applications are also extending into the field of advanced materials, where hydantoin derivatives are being investigated for use in optoelectronics. acs.org

Beyond terrestrial applications, the stability of hydantoin derivatives and their role as precursors to amino acids have attracted interest in the field of astrochemistry and the origins of life. mdpi.com Research on the photostability of molecules like 5-ethyl-5-methylhydantoin (B102286) under simulated space conditions suggests that such compounds could have been delivered to early Earth by meteorites, contributing to the prebiotic chemical inventory. mdpi.com This line of inquiry places this compound not just at the forefront of modern synthesis, but also potentially at the heart of prebiotic chemistry, bridging the gap between advanced materials, medicine, and fundamental questions about life's origins.

Q & A

Basic Research Questions

Q. How can researchers synthesize (R)-5-Methylhydantoin with high enantiomeric purity, and what analytical methods validate its structural integrity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution to ensure enantiomeric purity. Post-synthesis, characterization via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) confirms stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric excess. X-ray diffraction (XRD) provides definitive crystal structure validation .
  • Key Data : For analogs like 5-Methyl-5-phenylhydantoin, melting points (199–201°C) and CAS registry numbers (e.g., 6843-49-8) are critical for cross-referencing purity .

Q. What are the best practices for designing reproducible experiments to study this compound’s physicochemical properties?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including solvent systems, temperature controls, and instrumentation calibration. Report raw and processed data transparently, with replication steps explicitly stated. Use standardized reference compounds for comparative analysis .

Q. How can researchers efficiently conduct literature reviews on this compound’s biological activity?

  • Methodological Answer : Use databases like SciFinder or Reaxys for systematic searches. Apply citation chaining (forward/backward referencing) to trace key studies. Evaluate data validity by cross-checking experimental conditions (e.g., concentration ranges, assay types) and prioritizing peer-reviewed sources .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict this compound’s electronic properties and reactivity?

  • Methodological Answer : Use gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) to model electron density and correlation energies. Validate computational results against experimental spectroscopic data (e.g., UV-Vis, IR) to ensure accuracy. Software like Gaussian or ORCA can optimize molecular geometries and simulate reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct a systematic review with meta-analysis (e.g., using PRISMA guidelines) to aggregate data. Assess heterogeneity across studies by comparing variables like cell lines, assay endpoints, and derivative structures. Sensitivity analyses can identify outliers or confounding factors .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance when publishing this compound studies?

  • Methodological Answer : Deposit raw data in repositories like Chemotion or Zenodo with persistent identifiers (DOIs). Use standardized metadata (e.g., SMILES notation for structures) and machine-readable formats (e.g., .cif for crystallography). Clearly document licenses and provenance to enable reuse .

Q. What experimental designs mitigate biases in assessing this compound’s toxicity profile?

  • Methodological Answer : Implement blinded studies for toxicity assays (e.g., cell viability, genotoxicity) to reduce observer bias. Use positive/negative controls and dose-response frameworks. For regulatory relevance, align protocols with OECD guidelines, especially given derivatives like 5-(α,β-Dibromophenethyl)-5-methylhydantoin are prohibited in cosmetics .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis & PurityChiral HPLC, XRD, NMR
Computational ModelingDFT with gradient-corrected functionals
Data ReproducibilityTransparent protocols, FAIR data principles
Literature IntegrationSystematic reviews, citation chaining
Toxicity AssessmentBlinded assays, OECD guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.